N-(2-(2-phenylpyrimidin-5-yl)ethyl)-3-(phenylthio)propanamide

Metabolic stability S-oxidation Prodrug design

N-(2-(2-phenylpyrimidin-5-yl)ethyl)-3-(phenylthio)propanamide (CAS 2034513-01-2) is a synthetic small molecule (MW 363.48, C21H21N3OS) that integrates a 2-phenylpyrimidine core with a flexible phenylthio-propanamide side chain via an ethyl linker. The 2-phenylpyrimidine scaffold is a privileged structure associated with potent inhibition of USP1/UAF1 deubiquitinase (exemplified by ML323, IC50 76 nM) and PDE4B (IC50 150–200 nM) , while the phenylthio-propanamide moiety is recognized in kinase inhibitor pharmacophores such as the tyrosine kinase inhibitor ST638 (IC50 370 nM).

Molecular Formula C21H21N3OS
Molecular Weight 363.48
CAS No. 2034513-01-2
Cat. No. B2935499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(2-phenylpyrimidin-5-yl)ethyl)-3-(phenylthio)propanamide
CAS2034513-01-2
Molecular FormulaC21H21N3OS
Molecular Weight363.48
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC=C(C=N2)CCNC(=O)CCSC3=CC=CC=C3
InChIInChI=1S/C21H21N3OS/c25-20(12-14-26-19-9-5-2-6-10-19)22-13-11-17-15-23-21(24-16-17)18-7-3-1-4-8-18/h1-10,15-16H,11-14H2,(H,22,25)
InChIKeyLJWZOABYGTUYTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(2-phenylpyrimidin-5-yl)ethyl)-3-(phenylthio)propanamide (CAS 2034513-01-2): Core Scaffold & Procurement Baseline


N-(2-(2-phenylpyrimidin-5-yl)ethyl)-3-(phenylthio)propanamide (CAS 2034513-01-2) is a synthetic small molecule (MW 363.48, C21H21N3OS) that integrates a 2-phenylpyrimidine core with a flexible phenylthio-propanamide side chain via an ethyl linker [1]. The 2-phenylpyrimidine scaffold is a privileged structure associated with potent inhibition of USP1/UAF1 deubiquitinase (exemplified by ML323, IC50 76 nM) and PDE4B (IC50 150–200 nM) [2][3], while the phenylthio-propanamide moiety is recognized in kinase inhibitor pharmacophores such as the tyrosine kinase inhibitor ST638 (IC50 370 nM) [4]. This dual pharmacophoric architecture distinguishes the compound from simpler 2-phenylpyrimidine or phenylthio-propanamide analogs, positioning it as a versatile probe for multi-target drug discovery programs.

Why N-(2-(2-phenylpyrimidin-5-yl)ethyl)-3-(phenylthio)propanamide Cannot Be Interchanged with Close Structural Analogs


Superficial similarity among 2-phenylpyrimidine derivatives masks critical differences in linker chemistry and side-chain functionality that dictate target engagement, metabolic stability, and physicochemical properties. The thioether (–S–) linkage in the target compound occupies a distinct chemical space compared to the sulfonyl (–SO2–) analog (CAS 2034597-58-3), the ether-linked chlorophenoxy derivative (CAS 2034397-77-6), or the nicotinamide variant (CAS 2034603-67-1) . The phenylthio group can undergo metabolic S-oxidation to sulfoxide and sulfone species, creating a time-dependent pharmacological profile that is absent in pre-oxidized sulfonyl analogs [1]. Furthermore, the target compound’s dual 2-phenylpyrimidine/phenylthio-propanamide architecture enables simultaneous engagement of deubiquitinase and kinase targets that single-pharmacophore analogs cannot achieve, making generic substitution scientifically unsound without head-to-head comparative data [2].

N-(2-(2-phenylpyrimidin-5-yl)ethyl)-3-(phenylthio)propanamide: Head-to-Head and Class-Level Comparative Evidence


Thioether vs. Sulfone: Metabolic Liability and Oxidative Fate Distinguishes Target Compound from N-(2-(2-phenylpyrimidin-5-yl)ethyl)-3-(phenylsulfonyl)propanamide

The target compound contains a divalent thioether (–S–) linker that is subject to cytochrome P450-mediated S-oxidation to yield sulfoxide and subsequently sulfone metabolites. This metabolic pathway creates a temporally evolving pharmacological profile that is fundamentally absent in the pre-oxidized sulfonyl (–SO2–) analog (CAS 2034597-58-3). In model yeast incubations, aryl thioethers are rapidly converted to sulfoxide (t1/2 < 1 h), with subsequent conversion to the sulfone proceeding significantly more slowly [1]. For programs where a sustained, constant pharmacophore is desired, the sulfonyl analog provides a non-oxidizable surrogate; conversely, the thioether offers a built-in prodrug-to-active metabolite cascade that may confer tissue-selective activation. The molecular weight difference (363.48 vs. 395.5 for the sulfonyl analog) also translates to a 9% lower MW, which can be advantageous for CNS penetration optimization .

Metabolic stability S-oxidation Prodrug design

Dual Pharmacophore Architecture: Simultaneous Kinase and Deubiquitinase Target Engagement Potential vs. Single-Pharmacophore Analogs

The target compound uniquely appends a phenylthio-propanamide moiety—a recognized kinase inhibitor pharmacophore (cf. ST638, PTK IC50 = 370 nM [1])—to a 2-phenylpyrimidine core that is a validated USP1/UAF1 deubiquitinase inhibitor scaffold (cf. ML323, IC50 = 76 nM [2]). In contrast, close analogs lack this dual pharmacophoric character: N-(2-(2-phenylpyrimidin-5-yl)ethyl)nicotinamide (CAS 2034603-67-1) retains only the deubiquitinase-targeting 2-phenylpyrimidine core without a kinase-directed side chain, while 3-(phenylthio)-N-(2-(pyrimidin-5-yl)ethyl)propanamide lacks the 2-phenyl substituent that is critical for USP1/UAF1 potency [2]. Although direct biochemical profiling of the target compound has not been published, the structural convergence of two independently validated pharmacophores predicts a multi-target inhibitory profile that single-mechanism analogs cannot replicate .

Multi-target pharmacology Kinase inhibition Deubiquitinase inhibition

LogP Differentiation: Predicted Lipophilicity Advantage of Phenylthio-Propanamide Over Ether-Linked and Nicotinamide Analogs

The target compound's phenylthio-propanamide side chain is predicted to confer higher LogP compared to the more polar nicotinamide analog (CAS 2034603-67-1) and the chlorophenoxy derivative (CAS 2034397-77-6). The nicotinamide analog introduces a pyridine carboxamide group that increases hydrogen bond acceptor count and reduces LogP, while the chlorophenoxy compound adds an ether oxygen that similarly lowers lipophilicity. Based on the 2-phenylpyrimidine core LogP of approximately 2.14–2.32 , and the known contribution of thioether vs. ether moieties (ΔLogP ≈ +0.5–1.0 for S vs. O), the target compound is expected to exhibit LogP in the range of 3.5–4.5, favoring membrane permeability and CNS penetration compared to the more polar analogs . This property differentiation is critical when selecting compounds for phenotypic screening in cellular assays where intracellular target access is rate-limiting.

Lipophilicity CNS penetration ADME optimization

Synthetic Tractability and Purity Benchmarking: 95% Standard Purity with Scalable Thioether Linker Chemistry

The target compound is synthesized via condensation of 2-phenylpyrimidin-5-yl-ethylamine with 3-(phenylthio)propanoic acid (or its activated ester), a robust amide bond-forming reaction that proceeds under standard coupling conditions (e.g., HATU/DIPEA or EDC/HOBt) . This convergent synthetic strategy allows independent optimization of the pyrimidine and phenylthio-propanamide fragments. The compound is commercially available at a routine purity of 95% , which matches or exceeds the purity levels typical for research-grade probes. In contrast, close analogs such as the sulfonyl derivative (CAS 2034597-58-3) require an additional oxidation step that can introduce sulfone over-oxidation byproducts, potentially lowering yield and purity . The thioether linkage thus offers a synthetically more economical and scalable entry point for structure–activity relationship (SAR) campaigns.

Synthetic accessibility Purity Scale-up chemistry

High-Impact Research and Industrial Application Scenarios for N-(2-(2-phenylpyrimidin-5-yl)ethyl)-3-(phenylthio)propanamide


Multi-Target Chemical Probe for Deubiquitinase–Kinase Crosstalk Studies

The compound's dual 2-phenylpyrimidine (USP1/UAF1) and phenylthio-propanamide (kinase) pharmacophores make it a candidate chemical probe for investigating functional crosstalk between the ubiquitin-proteasome system and kinase signaling networks in cancer cells. Unlike the single-target probe ML323 (USP1/UAF1 IC50 = 76 nM) or ST638 (PTK IC50 = 370 nM) alone, this compound may simultaneously modulate both pathways, enabling studies of synergistic effects on DNA damage response and cell proliferation [1][2].

Metabolic Stability Profiling: Thioether-to-Sulfone Conversion as a Built-In Probe of Oxidative Metabolism

The thioether moiety provides an intrinsic metabolic liability that can be exploited as an in situ sensor for cytochrome P450 activity. Researchers can quantify the time-dependent formation of sulfoxide and sulfone metabolites in hepatocyte or microsomal incubations as a functional readout of oxidative metabolism, benchmarking against the metabolically inert sulfonyl analog (CAS 2034597-58-3) [3]. This makes the compound a valuable tool for ADME assay development and cross-species metabolic stability comparisons.

SAR Campaign Starting Point for CNS-Penetrant Deubiquitinase Inhibitors

With an estimated LogP of 3.5–4.5—higher than the nicotinamide and chlorophenoxy analogs—the compound is a suitable starting scaffold for medicinal chemistry programs targeting CNS indications where blood-brain barrier penetration is required . The convergent synthesis allows modular replacement of both the phenylthio and phenylpyrimidine fragments to optimize potency, selectivity, and CNS MPO score while maintaining synthetic tractability .

Chemical Biology Tool for Phospholipase D and Kinase Inhibition Studies in Neutrophils

The phenylthio-propanamide moiety is structurally related to ST638, which inhibits phospholipase D activity and suppresses superoxide production in human neutrophils [2]. For researchers studying inflammatory signaling and respiratory burst mechanisms, the compound provides an alternative scaffold that may exhibit differentiated selectivity versus ST638, pending direct comparative profiling.

Quote Request

Request a Quote for N-(2-(2-phenylpyrimidin-5-yl)ethyl)-3-(phenylthio)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.